4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
Overview
Description
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate is a useful research compound. Its molecular formula is C8H3ClF3NS and its molecular weight is 237.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Applications
A variety of synthetic strategies and applications of 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate and related compounds have been developed, demonstrating their versatility in organic synthesis. For example, a facile and efficient synthetic strategy to 3-((trifluoromethyl)thio)-4H-chromen-4-one was developed using AgSCF3 and trichloroisocyanuric acid, highlighting the utility of trifluoromethylthiolation in creating active electrophilic species under mild conditions (H. Xiang & Chunhao Yang, 2014). Additionally, 3,5-bis-(trifluoromethyl)phenyl isothiocyanate has been used as a reagent for the derivatization of biogenic amines, facilitating their determination by LC-tandem mass spectrometry and 19F NMR (A. Jastrzębska et al., 2018).
Photophysical and Electrooptical Properties
The incorporation of fluorinated phenyl isothiocyanate moieties into liquid crystal compounds has been explored, with studies indicating that such compounds exhibit high birefringence and are promising for fast response times in liquid crystal optic devices (Zeng-hui Peng et al., 2016). This emphasizes the role of fluorinated isothiocyanates in enhancing the electrooptical properties of liquid crystal compounds.
Chemical Sensing and Catalysis
Novel applications in chemical sensing have also been reported, where substituted phenyl isothiocyanates have been utilized in the synthesis of indium(III) phthalocyanines with potential in humidity sensing (Bahadır Keskin et al., 2016). Moreover, the development of zwitterionic salts from phenyl isothiocyanate derivatives has shown efficacy as mild organocatalysts for transesterification reactions, illustrating the catalytic versatility of these compounds (K. Ishihara et al., 2008).
Material Science
In material science, the synthesis of novel polyimides from fluorinated aromatic diamines derived from isothiocyanate compounds has shown significant promise due to their excellent thermal stability and mechanical properties, indicating potential applications in advanced materials (D. Yin et al., 2005).
Properties
IUPAC Name |
1-chloro-4-isothiocyanato-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NS/c9-7-2-1-5(13-4-14)3-6(7)8(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFPRSSHNSGRCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334229 | |
Record name | 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23163-86-2 | |
Record name | 1-Chloro-4-isothiocyanato-2-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23163-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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